2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

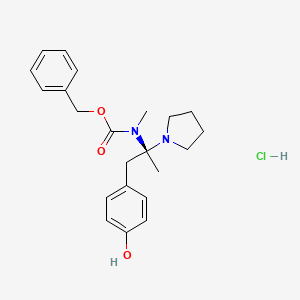

“2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl” is a chemical compound with the CAS Number: 2061980-48-9 . It has a molecular weight of 242.53 and a linear formula of C8H10Cl3NO . It is a solid at room temperature .

Physical And Chemical Properties Analysis

“2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl” is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique

Organic Acids in Industrial Applications

Organic acids, including hydrochloric acid (HCl), are crucial in acidizing operations within the oil and gas industry to enhance the permeability of reservoirs. Although not directly related to 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl, the study by Alhamad et al. (2020) discusses the use of organic acids as alternatives to HCl due to their lower corrosiveness and potential for deeper penetration without sludging issues. These acids are employed for damage removal and dissolution in carbonate formations, highlighting the importance of chemical properties and interactions in industrial applications Alhamad, Alrashed, Al Munif, & Miskimins, 2020.

Environmental Impact of Chlorinated Compounds

Research on chlorinated compounds, such as 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and its metabolites, offers insights into the environmental and health impacts of such chemicals. Studies by Burgos-Aceves et al. (2021) have shown that DDT and DDE act as endocrine disruptors in humans and wildlife, implicating the significance of understanding the environmental behavior of chlorinated chemicals, including potential compounds like 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021.

Biodegradation of Chlorophenols

The biodegradation of chlorophenols, closely related to the structural nature of 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl, is significant for environmental remediation efforts. A study by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols in the aquatic environment, discussing the moderate to high persistence and toxicity of these compounds, which underscores the importance of microbial degradation in mitigating environmental contamination Krijgsheld & Gen, 1986.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetics of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride were studied on oral administration to rats at doses of 270 and 540 μg/kg . Increases in dose led to proportionate increases in the maximum blood substance concentration . Times to maximum concentration were 0.25 – 1.5 hours . The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol . Halogen atoms present in the molecules of the study compounds prevented their rapid metabolic inactivation . The main pharmacokinetic parameters were computed: area under pharmacokinetic curve; half-elimination time; mean retention time; plasma clearance .

Propriétés

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODORLEGBXAZGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)